Cas no 18212-23-2 (4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97%)
4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97% Chemical and Physical Properties
Names and Identifiers
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- ***
- 4-(4-chlorophenyl)-1,2,3-Thiadiazole
- 4-(4-chlorophenyl)thiadiazole
- 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
- 4-(4-chlorophenyl)-[1,2,3]-thiadiazole
- 4-(4-chloro-phenyl)-[1,2,3]thiadiazole
- 4-(p-chlorophenyl)-1,2,3-thiadiazole
- 4-(p-Chlorphenyl)-1,2,3-thiadiazol
- 4-p-Chlorphenyl-1,2,3-thiadiazol
- AC1L4EXV
- Bionet2_001041
- CHEMBL1631420
- 4-(4-chlorophenyl)-1,2,3-thia-diazole
- HMS1366P07
- 4-(4-Chlorophenyl)-1,2,3-thiadiazole ,97per cent
- 18212-23-2
- AKOS005075261
- DB-065387
- CS-0336734
- DTXSID90171253
- 10L-050
- 4-(4-Chlorophenyl)-1,2,3-thiadiazole ,97%
- J-513478
- MFCD00792946
- 4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97%
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- MDL: MFCD00792946
- Inchi: 1S/C8H5ClN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H
- InChI Key: VNVRALRGBSCEPK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CSN=N1
Computed Properties
- Exact Mass: 195.98635
- Monoisotopic Mass: 195.986197
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 54
Experimental Properties
- Density: 1.379
- Boiling Point: 319.2°C at 760 mmHg
- Flash Point: 146.9°C
- Refractive Index: 1.623
- PSA: 25.78
4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97% Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97% Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A879171-1g |
4-(4-Chlorophenyl)-1,2,3-thiadiazole |
18212-23-2 | 90% | 1g |
$199.0 | 2024-04-22 | |
| Chemenu | CM467513-1g |
4-(4-Chlorophenyl)-1,2,3-thiadiazole |
18212-23-2 | 95%+ | 1g |
$394 | 2023-02-17 | |
| Chemenu | CM467513-10g |
4-(4-Chlorophenyl)-1,2,3-thiadiazole |
18212-23-2 | 95%+ | 10g |
$1950 | 2023-02-17 | |
| abcr | AB298734-100 mg |
4-(4-Chlorophenyl)-1,2,3-thiadiazole; . |
18212-23-2 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB298734-100mg |
4-(4-Chlorophenyl)-1,2,3-thiadiazole; . |
18212-23-2 | 100mg |
€283.50 | 2025-02-19 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_263310-250mg |
4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97% |
18212-23-2 | 97% | 250mg |
¥653.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_263310-1g |
4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97% |
18212-23-2 | 97% | 1g |
¥1960.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_263310-10g |
4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97% |
18212-23-2 | 97% | 10g |
¥9800.00 | 2025-04-17 |
4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97% Suppliers
4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97% Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97%
4-(4-Chlorophenyl)-1,2,3-thiadiazole, 97%
4-(4-Chlorophenyl)-1,2,3-thiadiazole, with the CAS number 18212-23-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorophenyl group and a thiadiazole ring. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and bioactive molecules.
The thiadiazole moiety is known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the chlorophenyl group further enhances these activities by modulating the compound's lipophilicity and electronic properties. These characteristics make 4-(4-Chlorophenyl)-1,2,3-thiadiazole an attractive candidate for drug discovery and development.
Recent studies have highlighted the potential of 4-(4-Chlorophenyl)-1,2,3-thiadiazole in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antitumor activity against several cancer cell lines. The researchers found that the compound effectively inhibits the growth of cancer cells by inducing apoptosis and disrupting key signaling pathways involved in cell proliferation and survival.
In another study, published in the European Journal of Medicinal Chemistry, researchers explored the antimicrobial properties of 4-(4-Chlorophenyl)-1,2,3-thiadiazole. The results showed that this compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell membranes and the inhibition of essential enzymes involved in bacterial metabolism.
The high purity level of 97% ensures that 4-(4-Chlorophenyl)-1,2,3-thiadiazole is suitable for use in a wide range of research applications. This purity level is crucial for maintaining consistent and reliable results in experiments and clinical trials. Additionally, the high purity reduces the risk of impurities interfering with biological assays and other analytical methods.
In the context of drug development, 4-(4-Chlorophenyl)-1,2,3-thiadiazole has shown promise as a lead compound for further optimization. Researchers are actively investigating structural modifications to enhance its potency and selectivity while minimizing potential side effects. These efforts include the introduction of additional functional groups to improve pharmacokinetic properties and target specificity.
The synthetic route for producing 4-(4-Chlorophenyl)-1,2,3-thiadiazole has been well-documented in the literature. The compound can be synthesized through a multi-step process involving reactions such as nucleophilic substitution and cyclization. The availability of efficient synthetic methods makes it accessible for both academic research and industrial applications.
In conclusion, 4-(4-Chlorophenyl)-1,2,3-thiadiazole, with its CAS number 18212-23-2, is a valuable compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely to play an increasingly important role in drug discovery and development.
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